ZZW-115 hydrochloride is a small molecule compound derived from trifluoperazine, designed to inhibit the nuclear translocation of the stress-induced protein NUPR1 (Nuclear Protein 1). This compound has garnered attention due to its potential therapeutic applications in treating various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). The compound's design and synthesis were guided by ligand-based approaches and in silico screening, leading to its identification as a potent inhibitor that exhibits significant antitumor activity.
ZZW-115 hydrochloride belongs to a class of compounds known as phenothiazines, which are characterized by their heterocyclic structure. The compound is classified as an inhibitor of NUPR1, which plays a critical role in cellular stress responses and tumor progression. Its efficacy has been demonstrated through various biochemical assays and in vivo models, establishing it as a promising candidate for cancer therapy.
The synthesis of ZZW-115 hydrochloride begins with 2-(trifluoromethyl)-10H-phenothiazine. This precursor undergoes a series of reactions involving coupling with 1,3-dibromopropane and subsequent modifications with various piperazine analogs. The resulting compounds are then converted into their hydrochloride forms to enhance solubility.
The synthesis process involves careful control of reaction conditions to ensure the desired functional groups are incorporated into the piperazine moiety. The use of isothermal titration calorimetry has been instrumental in determining the binding affinities of ZZW-115 for its target protein, NUPR1, revealing a dissociation constant in the low micromolar range, indicating strong binding characteristics .
ZZW-115 hydrochloride features a complex molecular structure that includes a phenothiazine core substituted with trifluoromethyl and piperazine groups. This structural configuration is crucial for its interaction with NUPR1.
The molecular formula of ZZW-115 is C₁₄H₁₉ClF₃N₃S, with a molecular weight of approximately 335.83 g/mol. The specific arrangement of atoms allows for effective binding to the target protein, disrupting its normal function.
ZZW-115 hydrochloride primarily functions through competitive inhibition, preventing NUPR1 from interacting with importins that facilitate its nuclear translocation. This inhibition leads to altered cellular processes associated with stress response and tumor growth.
The compound's mechanism involves binding to specific residues on NUPR1 (Ala33 and Thr68), effectively blocking its interaction with importins . This mechanism has been confirmed through various assays including proximity ligation assays and thermodynamic studies using isothermal titration calorimetry.
The action of ZZW-115 hydrochloride involves several key steps:
Experimental results indicate that treatment with ZZW-115 significantly decreases ATP levels in cancer cells, shifts metabolism towards anaerobic glycolysis, and increases reactive oxygen species production, contributing to cell death .
ZZW-115 hydrochloride is typically presented as a crystalline solid that is soluble in water due to its hydrochloride form. It exhibits stability under standard laboratory conditions.
The compound shows notable stability against hydrolysis but may undergo oxidation under certain conditions due to its phenothiazine structure. Its interactions with biological molecules are characterized by high specificity and affinity for NUPR1.
ZZW-115 hydrochloride has been primarily investigated for its potential as an anticancer agent. Its ability to inhibit NUPR1 makes it valuable in research focused on cancer biology, particularly in understanding stress response mechanisms and developing targeted therapies for PDAC and possibly other malignancies.
Additionally, studies have indicated that ZZW-115 may be effective in overcoming drug resistance mechanisms associated with traditional chemotherapy agents by inducing alternative programmed cell death pathways .
Intrinsically disordered proteins lack stable tertiary structures under physiological conditions, enabling conformational plasticity for interaction with diverse biomolecules. This structural flexibility allows them to function as hubs in cellular signaling networks, regulating critical processes such as transcription, cell cycle progression, and stress response [2] [10]. In cancer pathogenesis, intrinsically disordered proteins facilitate tumor adaptation to microenvironmental stressors (hypoxia, nutrient deprivation, oxidative stress) by dynamically coordinating survival pathways. Their prevalence is markedly elevated in malignancies compared to normal tissues, with dysregulation contributing to therapeutic resistance, metastasis, and aberrant proliferation [1] [4]. The inherent structural dynamics of intrinsically disordered proteins present formidable challenges for conventional drug discovery paradigms designed for structured targets.
Nuclear Protein 1 (NUPR1), an 82-residue intrinsically disordered protein, is overexpressed in numerous malignancies, with particularly pronounced dysregulation in pancreatic ductal adenocarcinoma. Transcriptomic and immunohistochemical analyses reveal Nuclear Protein 1 overexpression in >90% of human pancreatic ductal adenocarcinoma specimens compared to normal pancreatic tissue, correlating with advanced disease stage and poor prognosis [1] [2] [4]. Functionally, Nuclear Protein 1 orchestrates multiple oncogenic processes:
Table 1: Oncogenic Functions of Nuclear Protein 1 in Pancreatic Ductal Adenocarcinoma
Function | Mechanistic Basis | Downstream Consequences |
---|---|---|
Stress Adaptation | Transcriptional regulation of UPR (ATF4, CHOP, TRB3) and oxidative stress responders | Enhanced tumor cell survival under microenvironmental stress |
DNA Repair Regulation | Interaction with male specific lethal protein 1 and modulation of SUMOylation | Resistance to genotoxic therapies (chemotherapy, radiation) |
Metabolic Reprogramming | Regulation of autolysosomal processing via synaptosomal-associated protein 25 induction | Maintenance of energy homeostasis during nutrient deprivation |
Apoptosis Evasion | Downregulation of p21/p57 and interference with caspase activation cascades | Uncontrolled proliferation and treatment resistance |
Invasion/Migration | Activation of cell division cycle 42-dependent cytoskeletal remodeling | Metastatic dissemination |
Genetic inactivation studies demonstrate that Nuclear Protein 1 silencing induces cell cycle arrest (G0/G1 phase), promotes premature senescence, suppresses xenograft growth in vivo, and sensitizes tumor cells to conventional chemotherapeutics [1] [2] [6]. These findings validate Nuclear Protein 1 as a critical dependency factor in pancreatic ductal adenocarcinoma pathogenesis.
The therapeutic targeting of Nuclear Protein 1 epitomizes the broader challenges in drug development against intrinsically disordered proteins. Unlike structured oncoproteins with well-defined binding pockets, Nuclear Protein 1 exists as a conformational ensemble with transient secondary structural elements and dynamic tertiary contacts [2] [3] [10]. This structural plasticity enables:
Conventional structure-based drug design approaches, including high-throughput crystallographic screening and computational docking, exhibit limited utility against such dynamic targets [3]. Furthermore, intrinsically disordered proteins like Nuclear Protein 1 utilize fuzzy interaction interfaces where binding occurs via short linear motifs with low intrinsic affinity, complicating the development of high-potency inhibitors. These characteristics necessitated innovative screening strategies beyond traditional pharmacophore models for Nuclear Protein 1 inhibitor development [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9